Methyl 2-(4,4-difluoropiperidin-3-yl)acetate

Metabolic stability Drug metabolism Pharmacokinetics

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate is a strategic fluorinated building block for CNS drug discovery featuring a gem-difluoro motif that reduces basicity by ΔpKa ≈ -3.15 versus unsubstituted piperidine. This electronic perturbation enhances metabolic stability (3.2-fold increase in microsomal half-life), locks receptor-binding conformations via the gauche effect, and enables selective γ-secretase modulation without Notch toxicity—advantages unachievable with non-fluorinated analogs. Procure as the free base (CAS 1334471-88-3) or hydrochloride salt (CAS 1334413-82-9) for GSM lead optimization, orexin-1 antagonist programs, D4 receptor antagonist development, and agrochemical synthesis.

Molecular Formula C8H13F2NO2
Molecular Weight 193.19 g/mol
Cat. No. B11810138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4,4-difluoropiperidin-3-yl)acetate
Molecular FormulaC8H13F2NO2
Molecular Weight193.19 g/mol
Structural Identifiers
SMILESCOC(=O)CC1CNCCC1(F)F
InChIInChI=1S/C8H13F2NO2/c1-13-7(12)4-6-5-11-3-2-8(6,9)10/h6,11H,2-5H2,1H3
InChIKeyPPCDKINVHZQHJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate: Procurement Guide for Fluorinated Piperidine Acetic Acid Ester Building Blocks


Methyl 2-(4,4-difluoropiperidin-3-yl)acetate (CAS: 1334471-88-3; MF: C8H13F2NO2; MW: 193.19) is a fluorinated piperidine derivative featuring a gem-difluoro motif at the 4-position of the piperidine ring, an acetic acid moiety attached at the 3-position, and a methyl ester functional group. This compound belongs to the broader class of difluoropiperidine acetic acids, which have been extensively investigated as γ-secretase modulators (GSMs) for Alzheimer's disease research [1]. The 4,4-difluoropiperidine core confers distinct conformational and physicochemical properties compared to non-fluorinated piperidine analogs, including altered basicity (ΔpKa ≈ -3.15 versus piperidine) [2] and enhanced metabolic stability in derived compounds [3]. The methyl ester group serves as a synthetic handle enabling further functionalization, while the free secondary amine of the piperidine ring remains available for derivatization or salt formation (hydrochloride salt: CAS 1334413-82-9) . The compound is typically supplied at ≥95% purity for research applications in medicinal chemistry, agrochemical synthesis, and CNS-targeted drug discovery programs .

Why Unsubstituted Piperidine Acetates Cannot Substitute for Methyl 2-(4,4-difluoropiperidin-3-yl)acetate


Substituting Methyl 2-(4,4-difluoropiperidin-3-yl)acetate with non-fluorinated piperidine-3-acetate analogs is not functionally equivalent and carries substantial risk of divergent biological outcomes. The gem-difluoro substitution at the 4-position produces a ΔpKa reduction of approximately 3.15 units compared to unsubstituted piperidine [1], fundamentally altering the ionization state and hydrogen-bonding capacity of derived molecules at physiological pH. This electronic perturbation directly impacts receptor binding conformations—the fluorine atoms enforce a gauche effect that locks the piperidine ring into specific geometries —and confers dramatically improved metabolic stability in downstream compounds . In γ-secretase modulator programs, the difluoropiperidine acetic acid scaffold enables selective Aβ42 lowering without Notch-related toxicity, a therapeutic window not achievable with non-fluorinated piperidine analogs [2]. For procurement decisions, using a generic piperidine acetate risks: (1) loss of target selectivity due to altered basicity and conformational preferences; (2) reduced metabolic half-life of final drug candidates; and (3) inability to replicate published SAR findings that explicitly rely on the 4,4-difluoro substitution pattern.

Quantitative Differentiation Evidence for Methyl 2-(4,4-difluoropiperidin-3-yl)acetate Versus Structural Analogs


Metabolic Stability: 4,4-Difluoropiperidine Core Demonstrates 3.2-Fold Longer Half-Life Versus Unsubstituted Piperidine

The 4,4-difluoropiperidine core present in Methyl 2-(4,4-difluoropiperidin-3-yl)acetate confers a metabolic half-life (t1/2) of 6.7 hours in human liver microsome assays, representing a 3.2-fold increase compared to standard piperidine hydrochloride (t1/2 = 2.1 hours) . This difference is attributed to the electron-withdrawing effect of the gem-difluoro group, which reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes [1]. The lipophilicity (LogP) of the 4,4-difluoropiperidine core is 1.2, compared to 0.3 for unsubstituted piperidine , contributing to improved membrane permeability of derived compounds.

Metabolic stability Drug metabolism Pharmacokinetics Building block optimization

pKa Reduction: 4,4-Difluoro Substitution Decreases Piperidine Basicity by ΔpKa = 3.15 Versus Unsubstituted Piperidine

The 4,4-difluoropiperidine scaffold exhibits a pKa reduction of approximately 3.15 units compared to unsubstituted piperidine (pKa ~11.2 for piperidine versus ~8.2 for 4,4-difluoropiperidine) [1]. This substantial decrease in basicity results from the strong electron-withdrawing inductive effect of the geminal difluoro substituents, which stabilize the neutral amine form at physiological pH. The experimental ΔpKa value of 3.14-3.15 has been confirmed across independent studies [1], demonstrating excellent reproducibility.

Physicochemical properties pKa modulation Amine basicity Drug-likeness

Receptor Selectivity: 4,4-Difluoropiperidine Core Enables >625-Fold OX1R Selectivity Versus OX2R in GPCR Antagonist Series

In a structure-activity relationship study of orexin receptor antagonists, compounds incorporating a 4,4-difluoropiperidine core coupled with a 2-quinoline ether linkage demonstrated >625-fold functional selectivity for the orexin 1 receptor (OX1R) over the orexin 2 receptor (OX2R) in rat [1]. This exceptional selectivity profile—enabled specifically by the 4,4-difluoro substitution pattern—was not achievable with unsubstituted piperidine or mono-fluorinated piperidine cores. The selective 1-SORA compounds (analogs 47 and 51) possessed clean off-target profiles and the pharmacokinetic and physical properties required for in vivo tool compound applications [1].

GPCR Orexin receptor Selectivity CNS pharmacology Structure-activity relationship

γ-Secretase Modulation: Difluoropiperidine Acetic Acid Scaffold Enables Aβ42 Lowering Without Notch-Related Toxicity at AUC = 2100 μM·h

The difluoropiperidine acetic acid scaffold—of which Methyl 2-(4,4-difluoropiperidin-3-yl)acetate is the methyl ester precursor—has been validated as a γ-secretase modulator (GSM) that selectively lowers amyloid-β 42 (Aβ42) production. Compound 1f from this series demonstrated selective Aβ42 lowering in a genetically engineered mouse model of APP processing [1]. Crucially, in a 7-day safety study, rats treated orally with compound 1f at 250 mg/kg/day (achieving AUC₀₋₂₄ = 2100 μM·h) did not exhibit Notch-related gastrointestinal or immunological toxicity [1][2]. This therapeutic window—γ-secretase modulation without Notch pathway inhibition—is a class-defining feature of the difluoropiperidine acetic acid scaffold that distinguishes it from first-generation γ-secretase inhibitors.

Alzheimer's disease γ-secretase Amyloid-beta Notch signaling Therapeutic window

Dopamine D4 Receptor Selectivity: 4,4-Difluoropiperidine Ether Series Achieves >2000-Fold Selectivity Over D1/D2/D3/D5 Subtypes

A novel 4,4-difluoropiperidine ether-based series has been characterized as dopamine D4 receptor (D4R) antagonists with exceptional subtype selectivity. Lead compound 14a from this series exhibits binding affinity of Ki = 0.3 nM for the D4 receptor and demonstrates >2000-fold selectivity over dopamine D1, D2, D3, and D5 receptor subtypes [1]. This unprecedented selectivity profile is conferred by the 4,4-difluoropiperidine core, which enables specific interactions within the D4R binding pocket that are not accessible to non-fluorinated piperidine scaffolds. The (R)-enantiomer of the 4,4-difluoropiperidine scaffold has been confirmed as the active isomer via X-ray crystallography [2].

Dopamine receptor D4R antagonist Parkinson's disease L-DOPA-induced dyskinesia GPCR selectivity

Optimal Research and Industrial Applications for Methyl 2-(4,4-difluoropiperidin-3-yl)acetate Based on Evidence


Alzheimer's Disease Drug Discovery: Synthesis of γ-Secretase Modulator (GSM) Candidates

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate serves as a key intermediate for synthesizing difluoropiperidine acetic acid γ-secretase modulators. Following ester hydrolysis, the resulting carboxylic acid can be elaborated into 2-aryl-3,3-difluoropiperidine analogs that selectively lower Aβ42 production while sparing Notch signaling [1]. The compound's methyl ester protecting group allows for controlled deprotection under mild basic conditions (LiOH/THF/H₂O), enabling sequential functionalization of the piperidine nitrogen prior to acid unmasking. The in vivo validation that this scaffold achieves therapeutic Aβ42 modulation at AUC = 2100 μM·h without Notch-related toxicity [1] makes this building block strategically valuable for GSM lead optimization programs.

CNS GPCR Ligand Development: Orexin-1 and Dopamine D4 Receptor Antagonist Series

The 4,4-difluoropiperidine core is a privileged scaffold for achieving exceptional target selectivity in CNS GPCR programs. Methyl 2-(4,4-difluoropiperidin-3-yl)acetate provides a versatile starting point for constructing orexin-1 receptor antagonists (1-SORAs) with >625-fold OX1R selectivity [2] and dopamine D4 receptor antagonists with >2000-fold D4 selectivity [3][4]. The compound's free secondary amine enables N-alkylation or N-arylation to install diverse pharmacophores, while the acetic acid ester side chain at the 3-position offers an orthogonal functionalization handle for introducing additional binding elements. The reduced basicity (pKa ~8.2) of the 4,4-difluoropiperidine core [5] minimizes lysosomal trapping and hERG liability in CNS candidates.

Medicinal Chemistry Lead Optimization: Metabolic Stability Enhancement and pKa Modulation

For programs where unsubstituted piperidine-containing leads exhibit poor metabolic stability or unfavorable basicity, Methyl 2-(4,4-difluoropiperidin-3-yl)acetate offers a validated strategy for property optimization. The 4,4-difluoro substitution confers a 3.2-fold increase in microsomal half-life (t1/2 = 6.7h vs. 2.1h for piperidine) and reduces pKa by approximately 3.15 units [5]. These physicochemical improvements translate directly to enhanced oral bioavailability, extended in vivo duration of action, and reduced off-target pharmacology in derived compounds. The building block is supplied at high purity (≥95-98%) suitable for late-stage lead optimization SAR studies requiring reproducible analytical data [6].

Agrochemical Synthesis: Fluorinated Piperidine Building Block for Crop Protection Agents

Beyond pharmaceutical applications, Methyl 2-(4,4-difluoropiperidin-3-yl)acetate is utilized as a fluorinated building block in agrochemical synthesis [6][7]. The combination of enhanced metabolic stability and modulated lipophilicity (LogP ~1.2 for the core versus 0.3 for unsubstituted piperidine) is advantageous for developing crop protection agents requiring prolonged field stability and improved cuticular penetration. The compound's dual functional handles—ester and secondary amine—enable efficient incorporation into more complex heterocyclic frameworks commonly found in modern fungicides and insecticides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(4,4-difluoropiperidin-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.